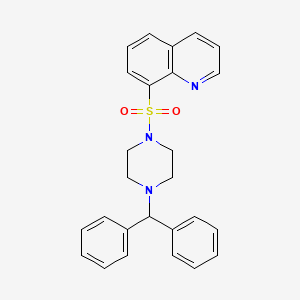
8-((4-Benzhydrylpiperazin-1-yl)sulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((4-Benzhydrylpiperazin-1-yl)sulfonyl)quinoline is a useful research compound. Its molecular formula is C26H25N3O2S and its molecular weight is 443.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
8-((4-Benzhydrylpiperazin-1-yl)sulfonyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a sulfonyl group linked to a piperazine moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of cell cycle regulators and apoptotic pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of certain kinases involved in cancer progression. The binding affinity and selectivity for these targets are critical for its therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of target enzymes, preventing their catalytic activity.
- Apoptosis Induction : It triggers intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S phase transition.
Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Study 2: Enzyme Targeting
Another investigation focused on the compound's role as a kinase inhibitor. In vitro assays revealed that it effectively inhibited the activity of specific kinases associated with tumor growth, demonstrating a dose-dependent response . The study highlighted the potential for developing targeted therapies based on this compound.
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
8-(4-benzhydrylpiperazin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c30-32(31,24-15-7-13-21-14-8-16-27-25(21)24)29-19-17-28(18-20-29)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-16,26H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZHPQXNSZDDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













